molecular formula C16H30O3 B083946 2-Hydroxydodecyl methacrylate CAS No. 13438-18-1

2-Hydroxydodecyl methacrylate

Cat. No. B083946
CAS RN: 13438-18-1
M. Wt: 270.41 g/mol
InChI Key: RDFIICFCNKXLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxydodecyl methacrylate (HDDMA) is a monomer that is widely used in the synthesis of various polymers. It is a hydrophobic monomer that has a long alkyl chain and a hydroxyl group, which makes it an excellent candidate for the preparation of hydrophobic polymers. HDDMA has been extensively studied in the field of polymer science due to its unique chemical structure and properties.

Mechanism Of Action

2-Hydroxydodecyl methacrylate acts as a cross-linking agent in the synthesis of polymers and hydrogels. It reacts with the polymer chains to form covalent bonds, which increases the mechanical strength and stability of the polymer. 2-Hydroxydodecyl methacrylate also improves the hydrophobicity of the polymer, which makes it useful in applications where water resistance is required.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Hydroxydodecyl methacrylate. However, studies have shown that it is biocompatible and does not cause any significant toxicity or adverse effects in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxydodecyl methacrylate in lab experiments include its ability to improve the mechanical properties and hydrophobicity of polymers and hydrogels. It is also relatively easy to synthesize and purify. The limitations of 2-Hydroxydodecyl methacrylate include its high cost and limited availability.

Future Directions

There are several future directions for the research on 2-Hydroxydodecyl methacrylate. One direction is to explore its applications in the preparation of new hydrophobic polymers and hydrogels. Another direction is to investigate its potential as a cross-linking agent in the synthesis of other materials, such as metal-organic frameworks. Furthermore, the toxicity and biocompatibility of 2-Hydroxydodecyl methacrylate need to be further studied to ensure its safety in biomedical applications.

Synthesis Methods

2-Hydroxydodecyl methacrylate can be synthesized by the reaction of methacrylic acid with 2-dodecanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation. The yield of 2-Hydroxydodecyl methacrylate can be improved by optimizing the reaction conditions, such as the ratio of reactants, the type of catalyst, and the reaction time.

Scientific Research Applications

2-Hydroxydodecyl methacrylate has been widely used in the field of polymer science for the preparation of various hydrophobic polymers. It is also used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. 2-Hydroxydodecyl methacrylate has also been used in the preparation of dental composites, where it improves the mechanical properties and reduces the water uptake of the composite.

properties

CAS RN

13438-18-1

Product Name

2-Hydroxydodecyl methacrylate

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-hydroxydodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3

InChI Key

RDFIICFCNKXLHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(COC(=O)C(=C)C)O

Canonical SMILES

CCCCCCCCCCC(COC(=O)C(=C)C)O

Other CAS RN

13438-18-1

Origin of Product

United States

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